molecular formula C12H9NO4 B068409 Methyl 3,5-diformylindolizine-1-carboxylate CAS No. 163556-04-5

Methyl 3,5-diformylindolizine-1-carboxylate

Cat. No. B068409
M. Wt: 231.2 g/mol
InChI Key: ROYXGFIJSNOFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-diformylindolizine-1-carboxylate (CAS# 163556-04-5) is a useful research chemical . It is a carbethoxy derivative of methimazole . Its molecular weight is 231.20 and its molecular formula is C12H9NO4 .


Molecular Structure Analysis

The molecular structure of Methyl 3,5-diformylindolizine-1-carboxylate is represented by the SMILES string: COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O . The InChI key for this compound is ROYXGFIJSNOFGY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3,5-diformylindolizine-1-carboxylate has a molecular weight of 231.20 . Its boiling point is 437ºC at 760 mmHg . The density of this compound is 1.407g/cm³ .

Scientific Research Applications

Indole derivatives, which are structurally similar to Methyl 3,5-diformylindolizine-1-carboxylate, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Indole and indolizines are an important class of N-fused heterocyclic compounds due to their interesting biological and optical properties . Different strategies for generating diverse collections of small molecules with indole and indolizine moieties have been developed . They can be synthesized by means of classical and nonclassical pathways .

Indolizines, in general, have been the subject of numerous studies due to their interesting biological and optical properties . They serve as precursors for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various strategies, including classical methodologies such as Scholtz or Chichibabin reactions, as well as new pathways like transition metal-catalyzed reactions and approaches based on oxidative coupling .

Indolizines, in general, have been the subject of numerous studies due to their interesting biological and optical properties . They serve as precursors for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various strategies, including classical methodologies such as Scholtz or Chichibabin reactions, as well as new pathways like transition metal-catalyzed reactions and approaches based on oxidative coupling .

Safety And Hazards

The safety data sheet for Methyl 3,5-diformylindolizine-1-carboxylate indicates that it is a non-combustible solid . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

methyl 3,5-diformylindolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(16)10-5-9(7-15)13-8(6-14)3-2-4-11(10)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYXGFIJSNOFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394050
Record name Methyl 3,5-diformylindolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-diformylindolizine-1-carboxylate

CAS RN

163556-04-5
Record name Methyl 3,5-diformylindolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.